molecular formula C17H21NO2 B2586368 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2097900-76-8

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2586368
M. Wt: 271.36
InChI Key: QDTBSXZBKZGLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are important for learning, memory, and synaptic plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders. CPP has been used to study the role of NMDA receptors in these disorders and to develop potential treatments.

Scientific Research Applications

Crystal Structure Analysis and Derivative Development

The study of crystal structures of related compounds, such as the (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, offers insights into the arrangement and conformation of cyclohexane rings within the molecule. This research aids in understanding the structural properties that may influence the reactivity and potential applications of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone in the development of new derivatives with specific chemical and physical properties (Xiaoping Rao et al., 2014).

Electrochemical Synthesis Techniques

Research into the electrochemical oxidation of related phenylpiperazine derivatives underscores the potential for innovative synthesis methods. These methods can lead to the development of new phenylpiperazine derivatives, showcasing an environmentally friendly and efficient approach to synthesizing compounds that may share structural or functional characteristics with 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone (D. Nematollahi & A. Amani, 2011).

Neuroreceptor Antagonist Development

The investigation of compounds such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone provides a foundation for developing neuroreceptor antagonists. These studies are crucial for understanding how modifications to the molecular structure can influence the interaction with specific receptors, potentially leading to new therapeutic agents (I. Borza et al., 2007).

Molecular Docking and Computational Studies

Computational assessments of similar compounds enable the exploration of biochemical properties and molecular docking mechanisms. Such studies can predict how 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone might interact with biological targets, offering insights into potential pharmacological applications (Abdulmujeeb T. Onawole et al., 2017).

properties

IUPAC Name

1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-15(16)12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBSXZBKZGLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone

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